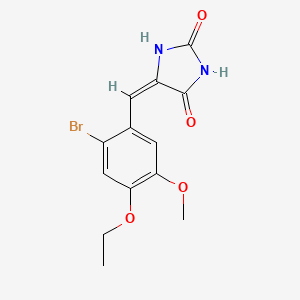![molecular formula C16H17O3P B5510391 [bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)
[bis(4-methylphenyl)phosphoryl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"[Bis(4-methylphenyl)phosphoryl]acetic acid" is a chemical compound with potential relevance in various fields of chemistry. It belongs to a class of compounds where the acetic acid moiety is modified by phosphorus-containing groups, leading to unique chemical and physical properties.
Synthesis Analysis
- Synthesis of similar phosphorus-containing compounds often involves reactions with various phosphorus chlorides and specific catalysts (Baer & Buchnea, 1958).
- In a related synthesis, complex acetates involving similar structural motifs were prepared by carboxylation reactions (Khristolyubov et al., 2021).
- A method for synthesizing bis[aryl(diethoxyphosphoryl)methyl]amines provides insight into related phosphorus-centered reactions (Kaboudin & Jafari, 2007).
Molecular Structure Analysis
- Molecular structure analysis of related compounds often involves X-ray diffraction or NMR techniques to elucidate the arrangement of atoms and the geometry around the phosphorus atom (Centore, Ciajolo, & Tuzi, 1993).
Chemical Reactions and Properties
- Compounds with similar structures participate in various chemical reactions, including dehydrative condensation and amidation, which demonstrate their reactivity and potential applications in synthesis (Wang, Lu, & Ishihara, 2018).
- Some phosphorus-containing compounds show specific reactions with amines, indicating their potential in the synthesis of various organic molecules (Gulyamov et al., 1988).
Physical Properties Analysis
- The solubility in different solvents, such as acetic acid, is an important physical property of these compounds. Studies on similar compounds have measured their solubility and related thermodynamic properties (Wu, Cheng, & Wang, 2002).
Chemical Properties Analysis
- The chemical properties, such as reactivity with different reagents and the formation of specific products, are crucial. For example, the synthesis of N-phosphoryl amino acids using similar compounds indicates the versatility of these chemicals (Wu & Berkman, 2005).
- The formation of complexes with metals and the corresponding water solubility of these complexes have been studied, demonstrating the compound's potential in coordination chemistry (Tzegai, Reil, & Burzlaff, 2022).
Applications De Recherche Scientifique
Chiral Catalysis
Phosphoric acid derivatives, closely related to bisphosphoryl compounds, serve as effective catalysts in chiral Brønsted acid-catalyzed direct Mannich reactions. These reactions are instrumental in constructing beta-aminoketones under mild conditions, applicable to synthesizing various phenylglycine derivatives, showcasing the potential of bisphosphoryl compounds in asymmetric synthesis and catalysis (Uraguchi & Terada, 2004).
Radiotracers for Bone Imaging
Gallium(III) complexes of NOTA-bis(phosphonate) conjugates, which bear structural similarities to bisphosphoryl compounds, have been explored as PET radiotracers for bone imaging. These complexes demonstrate high selectivity and uptake in bones, indicating potential applications of bisphosphoryl derivatives in diagnostic imaging and possibly in the treatment of bone-related diseases (Holub et al., 2015).
Epoxy Resin Modification
Phosphorus-containing aromatic diamines, including those with phosphoryl groups, are synthesized and characterized for their application in modifying epoxy resins. These modifications aim to enhance the thermal and flame retardant properties of the resins, indicating the utility of bisphosphoryl compounds in materials science and engineering (Jain, Choudhary, & Varma, 2002).
Biodegradation and Environmental Applications
Studies on bisphenol A, a structurally related compound to bisphosphoryl derivatives, highlight the importance of understanding the biodegradation and environmental impact of such chemicals. This research is crucial for assessing the fate of bisphosphoryl compounds in natural and engineered systems, informing potential applications in environmental remediation and pollution control (Kang, Katayama, & Kondo, 2006).
Therapeutic Applications
The synthesis and characterization of metal complexes with bisphosphonate ligands, akin to bisphosphoryl structures, shed light on their potential therapeutic applications. These complexes exhibit promising antitumor activities, highlighting the potential of bisphosphoryl derivatives in developing new chemotherapeutic agents (Pellei et al., 2023).
Propriétés
IUPAC Name |
2-bis(4-methylphenyl)phosphorylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P/c1-12-3-7-14(8-4-12)20(19,11-16(17)18)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHATMOSALVAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(CC(=O)O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(4-methylphenyl)phosphoryl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)


![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)
![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)
![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)
![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)